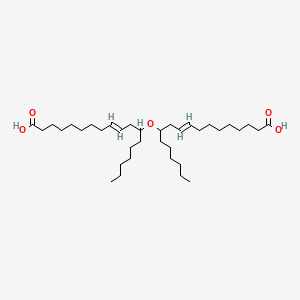![molecular formula C8H14B B1233307 9-ボラビシクロ[3.3.1]ノナン CAS No. 280-64-8](/img/structure/B1233307.png)
9-ボラビシクロ[3.3.1]ノナン
概要
説明
9-Borabicyclo[3.3.1]nonane, commonly referred to as 9-BBN, is an organoborane compound. This colorless solid is widely used in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates . It is known for its high regioselectivity and stereoselectivity in hydroboration reactions .
科学的研究の応用
9-Borabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the preparation of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and fine chemicals.
作用機序
Target of Action
9-Borabicyclo[3.3.1]nonane (9-BBN) is an organoborane compound primarily used in organic chemistry as a hydroboration reagent . Its primary targets are carbonyl compounds, acid chlorides, and alkenes .
Mode of Action
9-BBN exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions . It is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates . Stoichiometric reactions, kinetic studies, and DFT calculations have proposed a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .
Biochemical Pathways
The biochemical pathway of 9-BBN involves the highly regioselective addition on alkenes, allowing the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .
Result of Action
The result of 9-BBN’s action is the formation of organoboranes (B-R-9-BBN), which are versatile intermediates in organic synthesis . Its highly regioselective addition on alkenes allows the preparation of terminal alcohols .
Action Environment
9-BBN is thermally stable and less sensitive to oxygen and water when compared to other dialkyl boranes . It is reactive to both water and oxygen . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, presence of oxygen, and water.
生化学分析
Biochemical Properties
9-Borabicyclo[3.3.1]nonane plays a significant role in biochemical reactions due to its ability to act as a hydroboration reagent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the addition of boron to carbon-carbon double bonds. This interaction is crucial in the synthesis of alcohols, amines, and other organic compounds. The nature of these interactions involves the formation of a boron-carbon bond, which is subsequently oxidized to yield the desired product . Enzymes such as oxidoreductases may be involved in the oxidation step, converting the boron-containing intermediate into the final product.
Molecular Mechanism
At the molecular level, 9-Borabicyclo[3.3.1]nonane exerts its effects through the formation of boron-carbon bonds. The mechanism of action involves the addition of boron to carbon-carbon double bonds, followed by oxidation to yield the final product. This process is highly regioselective, meaning that the boron atom is added to a specific position on the carbon-carbon double bond . The binding interactions with biomolecules, such as enzymes and proteins, are crucial for the hydroboration reaction to proceed efficiently. Additionally, 9-Borabicyclo[3.3.1]nonane can act as an enzyme inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Borabicyclo[3.3.1]nonane can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or oxygen . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to 9-Borabicyclo[3.3.1]nonane can lead to changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 9-Borabicyclo[3.3.1]nonane vary with different dosages in animal models. At low doses, the compound can effectively facilitate hydroboration reactions without causing significant toxicity or adverse effects. At high doses, 9-Borabicyclo[3.3.1]nonane can exhibit toxic effects, including cellular damage, inflammation, and organ dysfunction . Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biochemical effects.
Metabolic Pathways
9-Borabicyclo[3.3.1]nonane is involved in metabolic pathways that include the hydroboration of alkenes and alkynes. Enzymes such as oxidoreductases play a crucial role in the oxidation of the boron-containing intermediate to yield the final product . The compound can also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and flavin adenine dinucleotide (FAD), which are essential for the oxidation process. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 9-Borabicyclo[3.3.1]nonane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of 9-Borabicyclo[3.3.1]nonane can influence its biochemical activity and effectiveness in hydroboration reactions.
Subcellular Localization
The subcellular localization of 9-Borabicyclo[3.3.1]nonane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment . For example, 9-Borabicyclo[3.3.1]nonane may be directed to the endoplasmic reticulum or mitochondria, where it can participate in specific biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 9-Borabicyclo[3.3.1]nonane is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The process involves the following steps :
- A solution of borane-methyl sulfide complex in 1,2-dimethoxyethane is prepared.
- 1,5-cyclooctadiene is added dropwise to the borane solution while maintaining the reaction temperature between 50-60°C.
- The reaction mixture is then distilled to remove dimethyl sulfide, and the resulting solution is cooled to 0°C to crystallize the 9-BBN dimer.
Industrial Production Methods: The industrial production of 9-Borabicyclo[3.3.1]nonane follows similar synthetic routes but on a larger scale. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
化学反応の分析
Types of Reactions: 9-Borabicyclo[3.3.1]nonane undergoes various types of reactions, including:
Hydroboration: It adds across double bonds in alkenes to form organoboranes.
Reduction: It reduces carbonyl compounds, acid chlorides, and alkenes.
Substitution: It participates in Suzuki reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Hydroboration: Typically carried out in tetrahydrofuran or other ethereal solvents.
Reduction: Often performed in the presence of hydrogen peroxide and aqueous potassium hydroxide for oxidative cleavage.
Major Products:
Hydroboration: Produces organoboranes, which can be further oxidized to alcohols.
Reduction: Yields reduced forms of carbonyl compounds, such as alcohols and amines.
類似化合物との比較
- Borane-tetrahydrofuran complex
- Borane-dimethyl sulfide complex
- Catecholborane
Comparison: 9-Borabicyclo[3.3.1]nonane is unique due to its high regioselectivity and stereoselectivity in hydroboration reactions. Unlike other borane complexes, 9-BBN does not form complexes with tertiary amines, making it more efficient in certain reduction reactions . Its stability and ease of handling also make it a preferred choice in various synthetic applications .
特性
InChI |
InChI=1S/C8H14B/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKGKYQBASDDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1C2CCCC1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074781 | |
| Record name | 9-Borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
| Record name | 9-Borabicyclo(3,3,1)nonane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
280-64-8 | |
| Record name | 9-Borabicyclo(3,3,1)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Borabicyclo[3.3.1]nonane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-borabicyclo[3.3.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-BORABICYCLO(3.3.1)NONANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4J8L1OG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-BBN?
A1: 9-Borabicyclo[3.3.1]nonane has the molecular formula C8H15B and a molecular weight of 122.01 g/mol.
Q2: What spectroscopic techniques are used to characterize 9-BBN?
A2: 9-BBN and its derivatives are commonly characterized using various spectroscopic methods, including 1H NMR, 11B NMR, 13C NMR, 29Si NMR, IR, and mass spectrometry. [, , , , , , ]
Q3: Is 9-BBN air-stable?
A3: 9-BBN exists primarily as a dimer, (9-BBN)2, which exhibits air stability in its crystalline form. [, ]
Q4: What solvents are commonly used for reactions involving 9-BBN?
A4: Tetrahydrofuran (THF) is frequently used as a solvent for reactions with 9-BBN. Other suitable solvents include diethyl ether, toluene, and benzene. [, , , , , ]
Q5: What is the primary reaction 9-BBN is known for?
A5: 9-BBN is widely recognized for its role in hydroboration reactions, a process where it adds across carbon-carbon double or triple bonds. [, , , , , , , ]
Q6: How does the structure of 9-BBN influence its regioselectivity in hydroboration reactions?
A6: The bicyclic structure of 9-BBN makes it a sterically hindered borane reagent, leading to high regioselectivity, favoring the anti-Markovnikov addition to alkenes and alkynes. [, , , , ]
Q7: Can 9-BBN be used in catalytic amounts for hydroboration reactions?
A7: While 9-BBN is typically used stoichiometrically, research has demonstrated its potential as a catalyst in hydroboration reactions with specific substrates, such as carbodiimides. []
Q8: What are some examples of synthetic applications of 9-BBN beyond hydroboration?
A8: 9-BBN derivatives have found applications in various reactions, including:
- Suzuki-Miyaura Cross-Coupling: Reacting 9-alkyl-9-BBN or 9-aryl-9-BBN with aryl halides in the presence of a palladium catalyst. [, ]
- Crossed Aldol Reactions: Generating boron enolates from α-iodo ketones and 9-BBN, which react with aldehydes to form aldol products. []
- Thioboration Reactions: Palladium-catalyzed addition of 9-(alkylthio)-9-BBN to terminal alkynes, providing a route to vinyl sulfides. []
Q9: Have computational studies been conducted to understand the reactivity of 9-BBN?
A9: Density functional theory (DFT) calculations have been employed to investigate the mechanisms of reactions involving 9-BBN, including hydroboration and boratropic shifts. [, ]
Q10: How do substituents on the 9-position of the 9-BBN framework affect its reactivity?
A10: Increasing the steric bulk of the substituent at the 9-position generally decreases the reactivity of the 9-BBN derivative. [] 9-Alkyl-9-BBN derivatives react with alkynes primarily through exchange reactions instead of hydroboration. []
Q11: How do substituents on alkenes influence their reactivity with 9-BBN?
A11: Electron-rich alkenes generally react faster with 9-BBN than electron-deficient alkenes. []
Q12: Does 9-BBN react with water?
A12: 9-BBN is hydrolyzed by water, but the rate of hydrolysis is relatively slow. []
Q13: How is 9-BBN typically stored?
A13: 9-BBN is usually stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.
Q14: What safety precautions should be taken when handling 9-BBN?
A14: 9-BBN should be handled with care, as it is flammable and may cause burns. It is essential to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection. []
Q15: Are there other borane reagents that can be used as alternatives to 9-BBN?
A15: Yes, other common borane reagents include borane-tetrahydrofuran complex (BH3·THF), borane-dimethyl sulfide complex (BH3·SMe2), dicyclohexylborane (Chx2BH), and pinacolborane (HBpin). The choice of reagent depends on the specific reaction and desired selectivity. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B1233224.png)
![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)
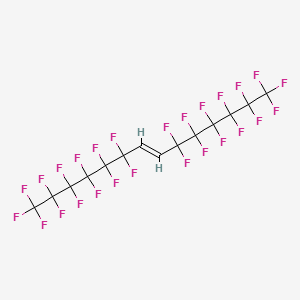


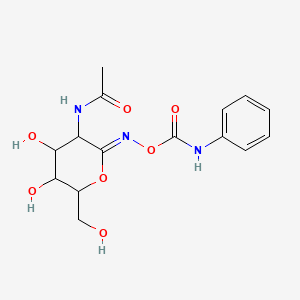
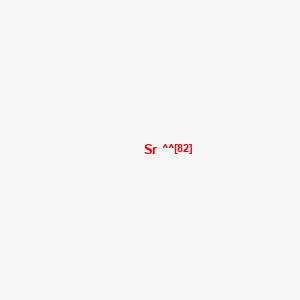

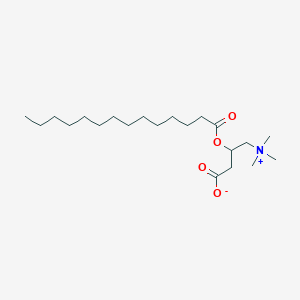

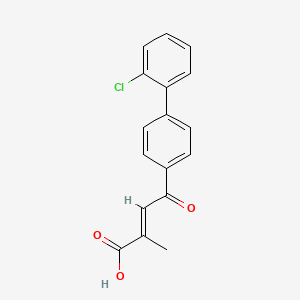

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1233247.png)
